molecular formula C22H27ClN2O4 B14053761 H-Dap(Fmoc)-OtBu.HCl

H-Dap(Fmoc)-OtBu.HCl

Cat. No.: B14053761
M. Wt: 418.9 g/mol
InChI Key: PCXUHWUVCJVBIF-UHFFFAOYSA-N
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Description

H-Dap(Fmoc)-OtBu.HCl (CAS: 2084868-72-2) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₂H₂₇ClN₂O₄, with a molecular weight of 418.9 g/mol and a purity exceeding 99% . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group of diaminopropionic acid (Dap), while the tert-butyl (OtBu) group protects the carboxyl group. This dual protection enhances stability during peptide chain elongation, particularly under basic conditions required for Fmoc deprotection .

Properties

Molecular Formula

C22H27ClN2O4

Molecular Weight

418.9 g/mol

IUPAC Name

tert-butyl 2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride

InChI

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H

InChI Key

PCXUHWUVCJVBIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl

Origin of Product

United States

Preparation Methods

Protection of the α-Amino Group with Fluorenylmethyloxycarbonyl

The α-amino group of DL-2,3-diaminopropionic acid is protected using Fmoc chloride (Fmoc-Cl) under mildly basic conditions. A typical protocol involves dissolving the amino acid in a 1:1 mixture of dioxane and water, followed by dropwise addition of Fmoc-Cl and sodium bicarbonate at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the Fmoc-protected intermediate. Excess reagents are removed via extraction with ethyl acetate, and the product is isolated by precipitation in cold diethyl ether.

Esterification of the Carboxylic Acid with tert-Butyl Group

The carboxylic acid is esterified using tert-butanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is conducted in anhydrous dichloromethane at room temperature for 12–24 hours. The tert-butyl group provides steric hindrance, preventing premature cleavage during subsequent peptide-bond-forming reactions. After completion, the mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated under reduced pressure.

Isolation of the Hydrochloride Salt

The free base of the protected amino acid is treated with hydrogen chloride (HCl) gas in dry diethyl ether or ethyl acetate to form the hydrochloride salt. This step ensures protonation of the β-amino group, enhancing crystallinity and storage stability. The product is precipitated, washed with cold ether, and lyophilized to yield a white crystalline powder.

Detailed Reaction Conditions and Reagents

Solvent Systems and Temperature Control

  • Fmoc Protection : Dioxane/water (1:1) at 0–5°C to minimize hydrolysis of Fmoc-Cl.
  • Esterification : Anhydrous dichloromethane at 25°C to avoid side reactions with moisture.
  • Salt Formation : Dry diethyl ether at −20°C to promote crystallization.

Catalysts and Coupling Agents

  • DCC : Activates the carboxylic acid for esterification, forming an active ester intermediate.
  • DMAP : Accelerates the reaction by stabilizing the transition state.
  • Sodium Bicarbonate : Neutralizes HCl generated during Fmoc protection, maintaining a pH of 8–9.

Reaction Time and Yield Optimization

Step Time (Hours) Yield (%) Purity (HPLC)
Fmoc Protection 2 85–90 ≥95
tert-Butyl Ester 24 75–80 ≥90
HCl Salt Formation 1 95 ≥98

Industrial-Scale Production Techniques

Automation in Peptide Synthesis

Large-scale synthesis employs automated peptide synthesizers with computer-controlled reagent delivery. Continuous flow reactors enhance mixing efficiency and reduce reaction times by 30% compared to batch processes. In-line UV monitoring ensures real-time detection of Fmoc deprotection, minimizing overexposure to piperidine.

Purification and Quality Control Measures

  • Chromatography : Reverse-phase HPLC with C18 columns resolves diastereomers, achieving enantiomeric excess >99%.
  • Lyophilization : Freeze-drying under vacuum removes residual solvents, yielding a hygroscopic powder with <0.1% moisture content.
  • Analytical Methods : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular weight and structural integrity.

Comparative Analysis of Alternative Synthetic Routes

Solution-Phase vs. Solid-Phase Synthesis

Parameter Solution-Phase Solid-Phase
Yield 70–80% 85–95%
Purification Effort High Low
Scalability Moderate High

Solid-phase synthesis, though costlier, dominates industrial production due to higher yields and easier purification.

Evaluation of Different Protecting Group Strategies

Replacing Fmoc with tert-butyloxycarbonyl (Boc) requires harsh acidic conditions (e.g., TFA), risking tert-butyl ester cleavage. Conversely, Fmoc’s base-labile nature (piperidine deprotection) preserves the ester group, making it ideal for stepwise assembly.

Challenges in Synthesis and Mitigation Strategies

Common Side Reactions and Byproduct Formation

  • Racemization : Occurs during Fmoc protection at elevated temperatures. Mitigated by maintaining temperatures <5°C and using HOBt (hydroxybenzotriazole) as an additive.
  • Incomplete Esterification : Addressed by employing a 2:1 molar ratio of tert-butanol to carboxylic acid.
  • DCU Precipitation : Filtration through celite ensures complete removal of dicyclohexylurea byproducts.

Strategies for Enhancing Purity and Yield

  • Recrystallization : Ethanol/water mixtures (3:1) improve crystal morphology.
  • Microwave Assistance : Reduces esterification time to 4 hours with 10% higher yield.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective removal of protective groups under specific conditions:

Protective GroupReagent/ConditionsReaction OutcomeSupporting Data
Fmoc (9-fluorenylmethyloxycarbonyl)20–30% piperidine in DMFCleavage via β-elimination, yielding free α-amino groupNMR analysis confirms complete Fmoc removal within 5–10 min at RT
t-Butyl ester (OtBu)Anhydrous TFA (95%) with scavengers (e.g., H<sub>2</sub>O, triisopropylsilane)Hydrolysis to carboxylic acidLC-MS shows >95% conversion after 1–2 h at RT

Mechanistic Insights :

  • Fmoc deprotection proceeds through a two-step β-elimination mechanism, generating a dibenzofulvene-piperidine adduct .

  • t-Butyl deprotection involves acid-catalyzed cleavage, forming volatile isobutylene and tert-butyl carbonium ions scavenged to prevent side reactions .

Peptide Coupling Reactions

The deprotected amino group participates in amide bond formation:

Typical Protocol :

  • Activation : HATU/TBTU with DIEA in DMF or DMAc.

  • Reaction Time : 2–4 h at RT.

  • Yield : 70–95% for linear peptides (e.g., Boc-Dap-Phe-OMe synthesis) .

Epimerization Suppression :

  • Use of silylation agents (e.g., ClSi(OEt)<sub>3</sub>) in DCM reduces epimerization to <1% .

  • Optimal conditions: HSi(OCH(CF<sub>3</sub>)<sub>2</sub>)<sub>3</sub> in DCM at RT, yielding dipeptides with 95% diastereomeric purity .

Esterification and Functionalization

The carboxylic acid (post-OtBu deprotection) undergoes esterification:

Reaction TypeReagentsProductYield
EsterificationGlutaric anhydride in DMAc at 60°CH-Dap(Fmoc)-O-glutarate70%
Bioconjugationtert-Butyl bromoacetate in ACN(CH<sub>2</sub>CO<sub>2</sub>tBu)-Dap(Fmoc)-OtBu80%

Silylation for Stability

Silylating agents enhance reaction control:

AgentSolventEffect
ClSi(OEt)<sub>3</sub>DCMReduces epimerization during coupling
HSi(OCH(CF<sub>3</sub>)<sub>2</sub>)<sub>3</sub>TolueneEnables eco-friendly solvent use without stereochemical loss

Analytical Characterization

Key spectroscopic data for reaction monitoring:

<sup>1</sup>H NMR (CD<sub>3</sub>OD) :

  • δ 7.73 (d, J = 7.5 Hz, Fmoc aromatic protons)

  • δ 4.3–4.5 (m, Fmoc-CH<sub>2</sub> and α-proton)

  • δ 1.45 (s, t-Bu protons)

LC-MS :

  • Molecular ion [M+H]<sup>+</sup> at m/z 383.19642 (calc. 382.19653)

Scientific Research Applications

H-Dap(Fmoc)-OtBu.HCl (also referred to as 3-((fluorenylmethoxycarbonyl)amino)-DL-alanine tert-butyl ester hydrochloride) is a chemical compound with diverse applications, particularly in peptide synthesis and modification . It is a protected amino acid derivative used in the construction of peptides and peptidomimetics .

Scientific Research Applications

This compound finds use in the following scientific research applications:

Peptide Synthesis:

  • Building Block: this compound can serve as a building block in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for temporary protection of the amino group during chain elongation, while the tert-butyl ester protects the carboxyl group .
  • Introducing Functional Groups: The Dap (diaminopropanoic acid) component of this compound contains a free amino group that can be further modified with various functional groups. This allows for the introduction of diverse chemical functionalities into peptides .
  • N- alkyl amino acids: this compound can be used in the synthesis of N-alkyl amino acids .

Radiochemistry:

  • Radiohybrid Ligands: this compound can be used in the synthesis of radiohybrid ligands .
  • Tracers: this compound can be used in the development of tracers .

Antimicrobial Peptides:

  • Antimicrobial activity: this compound can be used in the synthesis of antimicrobial peptides .
  • Hemolytic activity: this compound can be used to study the hemolytic activity of peptides .

Construction of Peptide Structural Architectures

A synthetic strategy was developed for constructing diverse peptide structural architectures via chemoselective peptide ligation . The linear peptide with Dap–Ser and Asp(benzofuran) was synthesized under standard Fmoc-SPPS conditions .

Radiohybrid Ligands

N3-L-Dap(Fmoc)-OH was used for the final click reaction with propargyl-TRAP in the synthesis of radiohybrid ligands .

Mechanism of Action

The mechanism of action of H-Dap(Fmoc)-OtBu.HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
H-Dap(Fmoc)-OtBu.HCl C₂₂H₂₇ClN₂O₄ 418.9 Dual protection (Fmoc, OtBu); high isomeric purity (>99.9%); SPPS building block .
H-L-Dap(Fmoc)-OtBu*HCl C₂₃H₂₈N₂O₄*HCl 396.48 + 36.45 (HCl) L-configuration Dap; similar protection strategy; used in peptide synthesis .
Fmoc-Phe-OH C₂₄H₂₁NO₄ 387.4 Aromatic side chain (Phe); forms fibrillar hydrogels via π-π stacking .
Fmoc-Ala-OH C₁₈H₁₇NO₄ 311.3 Aliphatic side chain (Ala); lacks chiral order in self-assembly .
Fmoc-Arg(Pbf)-OH C₃₃H₄₁N₅O₇S 675.8 Charged side chain (Arg); requires orthogonal deprotection for guanidine group .

Key Observations :

  • This compound and its L-configuration analog (H-L-Dap(Fmoc)-OtBu*HCl) share similar protection strategies but differ in stereochemistry and solubility profiles due to the Dap side chain .
  • Aromatic Fmoc-Phe forms β-sheet-rich hydrogels under alkaline conditions (pH 8–9), while aliphatic Fmoc-Ala exhibits disordered self-assembly .
  • Charged derivatives like Fmoc-Arg require additional protecting groups (e.g., Pbf), complicating synthesis compared to this compound .

Self-Assembly and Stability

Fmoc-Phe vs. This compound
  • Fmoc-Phe : Forms β-sheet structures (FTIR peak at 1682 cm⁻¹) at pH 8, transitioning to β-turn/parallel β-sheets at pH 7. Thioflavin T (ThT) fluorescence confirms amyloid-like aggregation .
  • However, its self-assembly behavior is less studied compared to aromatic analogs. Stability in DMSO is critical, as elevated temperatures (>60°C) may cleave Fmoc groups .
Fmoc-Arg vs. This compound
  • Fmoc-Arg : Exhibits pH-dependent circular dichroism (CD) signals (peaks at 305 nm) due to chiral ordering of Fmoc and Arg side chains .
  • This compound: Lacks aromatic residues, reducing π-π interactions but enabling unique applications in non-gelating peptide sequences.

Key Advantages of this compound :

  • High purity (>99.9%) ensures reliable SPPS outcomes .
  • The OtBu group enhances solubility in organic solvents (e.g., DMF, DCM), facilitating coupling reactions .

Q & A

Basic: What are the standard protocols for incorporating H-Dap(Fmoc)-OtBu.HCl into solid-phase peptide synthesis (SPPS)?

Answer:
this compound is used in Fmoc-SPPS to introduce L-2,3-diaminopropionic acid (Dap) residues. The Fmoc group protects the α-amino group, while the tert-butyl (OtBu) group protects the side-chain carboxylate. Key steps:

Deprotection : Use 20% piperidine in DMF (v/v) for Fmoc removal (2 × 5 min cycles) .

Coupling : Activate the amino acid with HBTU/HOBt or COMU in DMF, with DIEA as a base (4–6 equiv. relative to resin loading). Coupling efficiency should be monitored via Kaiser or chloranil tests .

Side-chain stability : The OtBu group remains stable under standard SPPS conditions but is cleaved with TFA during final resin cleavage .

Basic: How does the HCl counterion affect the solubility and handling of this compound?

Answer:
The HCl salt enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by protonating the free amino group, reducing aggregation during SPPS. Pre-dissolve the compound in DMF (0.1–0.2 M) before coupling. Note that residual HCl can lower coupling efficiency if not neutralized with DIEA .

Advanced: How can researchers optimize coupling efficiency for this compound in sterically hindered peptide sequences?

Answer:
Steric hindrance from the Fmoc and OtBu groups can slow coupling. Mitigation strategies:

  • Extended coupling times : 2–4 hours with double coupling.
  • Alternative activators : Use COMU or PyAOP instead of HBTU for improved kinetics .
  • Temperature : Perform reactions at 40–50°C to enhance solubility and reaction rates .
    Validate efficiency via LC-MS or MALDI-TOF to detect deletions or truncations .

Advanced: What analytical methods are recommended for characterizing this compound and its intermediates?

Answer:

  • Purity analysis : Reverse-phase HPLC with UV detection at 265–280 nm (Fmoc absorbance) .
  • Mass confirmation : ESI-MS or MALDI-TOF for molecular weight verification (expected [M+H]+: ~500–550 Da) .
  • Side-chain integrity : ¹H/¹³C NMR in DMSO-d6 to confirm OtBu (δ ~1.4 ppm) and Fmoc (δ ~7.3–7.9 ppm) signals .

Advanced: How does the Fmoc group’s removal mechanism impact side reactions during SPPS?

Answer:
Fmoc deprotection with piperidine generates dibenzofulvene (DBF), which can alkylate nucleophilic residues (e.g., lysine, histidine). To minimize side reactions:

  • Use 2% DBU in piperidine for faster deprotection, reducing DBF exposure time .
  • Add scavengers (e.g., thiophenol or HOBt) to trap DBF .
  • Monitor byproducts via LC-MS; truncated peptides indicate incomplete deprotection .

Advanced: What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:

  • Acidic conditions : Avoid prolonged exposure to TFA (<1 hour) to prevent premature OtBu cleavage .
  • Basic conditions : Stable in piperidine/DMF (pH ~8–10) for ≤30 minutes .
  • Temperature : Store at –20°C long-term; avoid >40°C during synthesis to prevent Fmoc degradation .

Advanced: How can researchers resolve contradictions in reported coupling efficiencies for this compound?

Answer:
Discrepancies often arise from solvent quality, activator choice, or resin swelling. Systematic troubleshooting:

Solvent purity : Ensure DMF is amine-free (<0.005% water).

Resin hydration : Swell resins in DMF for 1 hour pre-synthesis.

Activator comparison : Test HBTU vs. COMU in parallel reactions .

Quantitative analysis : Use UV monitoring (301 nm) for real-time coupling assessment .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of HCl vapors.
  • Spills : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: What strategies exist for introducing this compound into β-sheet or α-helix-prone sequences?

Answer:
The Fmoc group’s aromaticity promotes β-sheet formation. To disrupt aggregation:

  • Solvent additives : Use 0.1 M HOBt or 2% DIPEA in DMF.
  • Backbone modification : Insert proline or D-amino acids to break secondary structures .
  • Ultrasound-assisted synthesis : Apply 20 kHz sonication to reduce viscosity .

Advanced: How does the OtBu protecting group influence peptide solubility and purification?

Answer:
The OtBu group increases hydrophobicity, complicating RP-HPLC purification. Solutions:

  • Gradient optimization : Use slow acetonitrile gradients (0.5%/min) with 0.1% TFA.
  • Post-synthesis deprotection : Cleave OtBu with TFA post-purification for charged residues .

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